Journal Name:Journal of Micro/Nanolithography, MEMS, and MOEMS
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Novel Cs-Mg-Al mixed oxide with improved mobility of oxygen species for passive NOx adsorption
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-05-18 , DOI: 10.1016/j.gee.2023.05.004
The development of passive NOx adsorbers with cost-benefit and high NOx storage capacity remains an on-going challenge to after-treatment technologies at lower temperatures associated with cold-start NOx emissions. Herein, Cs1Mg3Al catalyst prepared by sol-gel method was cyclic tested in NOx storage under 5 vol% water. At 100 °C, the NOx storage capacity (1219 μmol g-1) was much higher than that of Pt/BaO/Al2O3 (610 μmol g-1). This provided new insights for non-noble metal catalysts in low-temperature passive NOx adsorption. The addition of Cs improved the mobility of oxygen species and thus improved the NOx storage capacity. The XRD, XPS, IR spectra and in situ DRIFTs with NH3 probe showed an interaction between CsOx and AlOx sites via oxygen species formed on Cs1Mg3Al catalyst. The improved mobility of oxygen species inferred from O2-TPD was consistent with high NOx storage capacity related to enhanced formation of nitrate and additional nitrite species by NOx oxidation. Moreover, the addition of Mg might improve the stability of Cs1Mg3Al by stabilizing surface active oxygen species in cyclic experiments.
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Novel High-Entropy Oxides for Energy Storage and Conversion: From Fundamentals to Practical Applications
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-05-06 , DOI: 10.1016/j.gee.2023.04.007
High-entropy oxides (HEOs) are gaining prominence in the field of electrochemistry due to their distinctive structural characteristics, which give rise to their advanced stable and modifiable functional properties. This review presents fundamental preparations, incidental characterizations, and typical structures of HEOs. The prospective applications of HEOs in various electrochemical aspects of electrocatalysis and energy conversion-storage are also summarized, including recent developments and the general trend of HEO structure design in the catalysis containing oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), supercapacitors (SC), lithium-ion batteries (LIBs), solid oxide fuel cells (SOFCs), and so forth. Moreover, this review notes some apparent challenges and multiple opportunities for the use of HEOs in the wide field of energy to further guide the development of practical applications. The influence of entropy is significant, and high-entropy oxides are expected to drive the improvement of energy science and technology in the near future.
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A leap by the rise of solid-state electrolytes for Li-air batteries
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-02-28 , DOI: 10.1016/j.gee.2023.02.010
Li-air batteries have attracted extensive attention because of their ultrahigh theoretical energy density. However, the potential safety hazard of flammable organic liquid electrolytes hinders their practical applications. Replacing liquid electrolytes with solidstate electrolytes (SSEs) is expected to fundamentally overcome the safety issues. In this work, we focus on the development and challenge of solid-stateLi-air batteries (SSLABs). The rise of different types of SSEs, interfacial compatibility and verifiability in SSLABs are presented. The corresponding strategies and prospects of SSLABs are also proposed. In particular, combining machine learning method with experiment and in situ (or operando) techniques is imperative to accelerate the development of SSLABs.
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Alcohol solvent effect on the self-assembly behaviors of lignin oligomers
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.gee.2023.05.001
The interactions between lignin oligomers and solvents determine the behaviors of lignin oligomers self-assembling into uniform lignin nanoparticles (LNPs). Herein, several alcohol solvents, which readily interact with the lignin oligomers, were adopted to study their effects during solvent shifting process for LNPs’ production. The lignin oligomers with widely distributed molecular weight and abundant guaiacyl units were extracted from wood waste (mainly consists of pine wood), exerting outstanding self-assembly capability. Uniform and spherical LNPs were generated in H2O-n-propanol cosolvent, whereas irregular LNPs were obtained in H2O-methanol cosolvent. The unsatisfactory self-assembly performance of the lignin oligomers in H2O-methanol cosolvent could be attributed to two aspects. On one hand, for the initial dissolution state, the distinguishing Hansen solubility parameter and polarity between methanol solvent and lignin oligomers resulted in the poor dispersion of the lignin oligomers. On the other hand, strong hydrogen bonds between methanol solvent and lignin oligomers during solvent shifting process, hindered the interactions among the lignin oligomers for self-assembly.
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Biomass-enhanced Janus sponge-like hydrogel with salt resistance and high strength for efficient solar desalination
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-04-13 , DOI: 10.1016/j.gee.2023.04.003
Interfacial solar-driven evaporation technology shows great potential in the field of industrial seawater desalination, and the development of efficient and low-cost evaporation materials is key to achieving large-scale applications. Hydrogels are considered to be promising candidates; however, conventional hydrogel-based interfacial solar evaporators have difficulty in simultaneously meeting multiple requirements, including a high evaporation rate, salt resistance, and good mechanical properties. In this study, a Janus sponge-like hydrogel solar evaporator (CPAS) with excellent comprehensive performance was successfully constructed. The introduction of biomass agar (AG) into the polyvinyl alcohol (PVA) hydrogel backbone reduced the enthalpy of water evaporation, optimized the pore structure, and improved the mechanical properties. Meanwhile, by introducing hydrophobic fumed nano-silica aerogel (SA) and a synergistic foaming-crosslinking process, the hydrogel spontaneously formed a Janus structure with a hydrophobic surface and hydrophilic bottom properties. Based on the reduction of the evaporation enthalpy and the modulation of the pore structure, the CPAS evaporation rate reached 3.56 kg m-2 h-1 under one sun illumination. Most importantly, owing to the hydrophobic top surface and 3D-interconnected porous channels, the evaporator could work stably in high concentrations of salt-water (25 wt% NaCl), showing strong salt resistance. Efficient water evaporation, excellent salt resistance, scalable preparation processes, and low-cost raw materials make CPAS extremely promising for practical applications.
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Biomass-based production of trimellitic and trimesic acids
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-02-09 , DOI: 10.1016/j.gee.2023.02.004
The production of industrial chemicals with renewable biomass feedstock holds potential to aid the world in pursuing a carbon-neutral society. Trimellitic and trimesic acids are important commodity chemicals in industry that are prepared by the oxidation of petroleum-derived trimethylbenzene. To reduce the dependence on the limited oil source, we develop a potential sustainable alternative towards trimellitic and trimesic acids using biomass-based 2-methyl-2,4-pentandiol (MPD), acrylate and crotonaldehyde as starting materials. The process for trimellitic acid includes dehydration/D-A reaction of MPD and acrylate, flow aromatization over Pd/C catalyst, hydrolysis and catalytic aerobic oxidation (60% overall yield). The challenging regioselectivity issue of D-A reaction is tackled by a matched combination of temperature and deep eutectic solvent ChCl/HCO2H. Crotonaldehyde can also participate in the reaction, followed by Pd/C-catalyzed decarbonylation/dehydrogenation and oxidation to provide trimesic acid in 54% overall yield. Life cycle assessment implies that compared to conventional fossil process, our biomass-based routes present a potential in reducing carbon emissions.
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Direct capture and separation of CO2 from air
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.gee.2023.06.005
Direct air capture (DAC) has attracted increasing interest and investment over the past few years. There are a fast-growing number of companies that entered the field and demonstrated DAC carbon removal setups and potential. However, current DAC methods are still based on solid absorbents or alkali solutions approaches which have low capture efficiency and low energy efficiency. This highlight proposed a promising CO2 capture technology, an electric energy driven closed-loop system for the direct removal of CO2 from ambient air which are based on two individual technologies: Polyam-N-Cu hybrid system promoted CO2 capture with ocean as anthropogenic CO2 sink and a chloride-mediated electrochemical pH swing system to remove CO2 from oceanwater.
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Facet Effects on Bimetallic ZnSn Hydroxide Microcrystals for Selective Electrochemical CO2 Reduction
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-04-11 , DOI: 10.1016/j.gee.2023.04.004
Employing crystal facets to regulate the catalytic properties in electrocatalytic carbon dioxide reduction reaction (eCO2RR) has been well demonstrated on electrocatalysts containing single metals but rarely explored for bimetallic systems. Here, we synthesize ZnSn(OH)6 (ZSO) microcrystals (MCs) with distinct facets and investigate the facet effects in eCO2RR. Electrochemical studies and in situ Fourier Transform Infrared Spectroscopy (in situ-FTIR) reveal that ZSO MCs produce mainly C1 products of HCOOH and CO. The {111} facet of the ZSO MCS exhibits higher selectivity and faradaic efficiency (FE) than that of the {100} facet over a wide range of potentials (-0.9 V ∼ -1.3 V versus RHE). Density Functional Theory (DFT) calculations elucidate that the {111} facet is favorable to the adsorption/activation CO2 molecules, the formation of intermediate in the rate-determining step and the desorption of C1 products of CO and HCOOH molecules.
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Metal-Organic Cage as Fluorescent Probe for LiPF6 in Lithium Batteries
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-06-15 , DOI: 10.1016/j.gee.2023.06.001
Lithium hexafluorophosphate (LiPF6), the most commonly used lithium battery electrolyte salt, is vulnerable to heat and humidity. Quantitative and qualitative determination the variation of LiPF6 have always relied on advanced equipment. Herein, we develop a fast, convenient, high-selective fluorescence detection method based on metal-organic cages (MOC), whose emission is enhanced by nearly 20 times in the presence of LiPF6 with good stability and photobleaching resistance. The fluorescent probe can also detect moisture in battery electrolyte. We propose and verify that the luminescence enhancement is due to the presence of hydrogen bond-induced enhanced emission effect in cages. Fluorescent excitation-emission matrix spectra and variable-temperature nuclear magnetic resonance spectroscopy are employed to clarify the role of hydrogen bonds in guest-loaded cages. Density functional theory (DFT) calculation is applied to simulate the structure of host-guest complexes and estimate the adsorption energy involved in the system. The precisely matched lock-and-key model paves a new way for designing and fabricating novel host structures, enabling specific recognition of other target compounds.
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FCF-LDH/BiVO4 with synergistic effect of physical enrichment and chemical adsorption for efficient reduction of nitrate
Journal of Micro/Nanolithography, MEMS, and MOEMS ( IF 0 ) Pub Date: 2023-06-02 , DOI: 10.1016/j.gee.2023.05.011
Photoelectrochemical NO3- reduction (PEC NITRR) not only provides a promising solution for promoting the global nitrogen cycle, but also converts NO3- to the important chemicals (NH3). However, it is still a great challenge to prepare catalysts with excellent NO3- adsorption/activation capacity to achieve high NITRR. Herein, we designed a novel Fe2+Cu2+Fe3+LDH/BiVO4 (FCF-LDH/BVO) catalyst with synergistic effect of chemical adsorption and physical enrichment. Fe2+ in FCF-LDH/BVO provides the rich Lewis acid sites for the adsorption of NO3-, and the appropriate layer spacing of FCF-LDH further promotes the physical enrichment of NO3- in its interior, thus realizing the effective contact between NO3- and active sites (Fe2+). FCF-LDH/BVO showed excellent NH3 production performance (FENH3 = 66.1%, rNH3 = 13.8 μg h-1 cm-2) and selectivity (FENO2- = 2.5%, rNO2- = 4.9 μg h-1 cm-2) in 0.5M Na2SO4 electrolyte. In addition, FCF-LDH/BVO maintains the desirable PEC stability for six cycle experiments, showing great potential for practical application. The 14NO3- and 15NO3- isotope test provides strong evidence for further verification of the origin of N in the generated NH3. This LDH catalyst has a great potential in PEC removal of NO3- from groundwater.
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